Chitohexaose 6-hydrochloride
Overview
Description
Chitohexaose 6-hydrochloride is a derivative of chitosan, a biopolymer derived from chitin, which is found in the exoskeletons of crustaceans and insects. This compound is a hexamer of glucosamine hydrochloride, meaning it consists of six glucosamine units linked together, each with a hydrochloride group.
Mechanism of Action
Target of Action
Chitohexaose 6-hydrochloride primarily targets Toll-like receptor 4 (TLR4) present on macrophages . TLR4 is a critical receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria .
Mode of Action
This compound interacts with TLR4 and activates macrophages through an alternate pathway . This interaction inhibits the classical activation pathway mediated by LPS, which typically leads to inflammation associated with endotoxemia . The compound’s interaction with TLR4 leads to upregulation of Arginase-1 and the release of high levels of IL-10 .
Biochemical Pathways
The interaction of this compound with TLR4 triggers an alternate activation pathway in macrophages . This pathway is distinct from the classical activation pathway triggered by LPS. The alternate pathway leads to the upregulation of Arginase-1 and the release of the anti-inflammatory cytokine IL-10 . This results in a delicate balance between pro-inflammatory and anti-inflammatory responses, mitigating the storm of inflammation typically induced by LPS .
Pharmacokinetics
It is known that chitooligosaccharides, the class of compounds to which this compound belongs, are rapidly absorbed and eliminated, with clearances greater than 1882 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of similar compounds, chitobiose and chitotriose, is between 0.32% and 0.52% .
Result of Action
This compound inhibits the production of inflammatory molecules such as TNF-α, IL-1β, and IL-6 by macrophages both in vitro and in vivo . It has been shown to protect mice against endotoxemia when challenged with a lethal dose of LPS . Furthermore, it can reverse LPS-induced endotoxemia in mice even 6/24/48 hours after its onset .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, the presence of a functional TLR4 is critical for the alternate activation of macrophages . Additionally, the compound’s action may be influenced by the presence of other infections. For example, monocytes of subjects with active filarial infection displayed characteristic alternate activation markers and were refractory to LPS-mediated inflammatory activation . This suggests that individuals with filarial infections may be less prone to develop endotoxemia .
Biochemical Analysis
Biochemical Properties
Chitohexaose 6-hydrochloride interacts with various biomolecules, particularly with Toll-like receptor 4 (TLR4) on murine macrophages and human monocytes . This interaction activates these cells through an alternate pathway, inhibiting lipopolysaccharide (LPS) mediated classical activation which leads to inflammation associated with endotoxemia .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to upregulate Arginase-1 and stimulate the release of high levels of IL-10 when incubated with murine macrophages and human monocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to TLR4 on murine macrophages and human monocytes, activating them through an alternate pathway . This process inhibits LPS mediated classical activation, which leads to inflammation associated with endotoxemia .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to inhibit LPS induced production of inflammatory molecules TNF-α, IL-1β and IL-6 by macrophages in vitro and in vivo in mice . Furthermore, this compound was found to reverse LPS induced endotoxemia in mice even 6/24/48 hrs after its onset .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Intraperitoneal injection of this compound completely protected mice against endotoxemia when challenged with a lethal dose of LPS . Furthermore, it was found to reverse LPS induced endotoxemia in mice even 6/24/48 hrs after its onset .
Metabolic Pathways
It is known that it interacts with TLR4, which is a critical component in the innate immune response .
Transport and Distribution
It is known that it interacts with TLR4, suggesting that it may be transported to and distributed in areas where these receptors are present .
Subcellular Localization
It is known that it interacts with TLR4, suggesting that it may be localized in areas where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chitohexaose 6-hydrochloride typically involves the partial hydrolysis of chitosan. This can be achieved through chemical, enzymatic, or physical methods:
Chemical Hydrolysis: This method involves the use of acids or bases to break down chitosan into smaller oligosaccharides, including chitohexaose.
Enzymatic Hydrolysis: Enzymes such as chitosanase can be used to selectively cleave the glycosidic bonds in chitosan, producing chitohexaose.
Physical Methods: Techniques such as ball milling can be used to physically break down chitosan into smaller fragments, which can then be further processed to obtain chitohexaose.
Industrial Production Methods
Industrial production of this compound often involves a combination of the above methods to optimize yield and purity. The process typically includes the following steps:
Extraction of Chitosan: Chitosan is extracted from chitin through deacetylation using alkaline solutions.
Hydrolysis: The extracted chitosan is then hydrolyzed using chemical or enzymatic methods to produce chitohexaose.
Purification: The resulting chitohexaose is purified through techniques such as chromatography to remove impurities and obtain a high-purity product.
Hydrochloride Formation: The purified chitohexaose is treated with hydrochloric acid to form this compound.
Chemical Reactions Analysis
Types of Reactions
Chitohexaose 6-hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under basic conditions.
Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chitohexaose derivatives with carbonyl or carboxyl groups, while reduction can yield fully or partially reduced derivatives .
Scientific Research Applications
Chitohexaose 6-hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Chitohexaose 6-hydrochloride can be compared with other chitosan derivatives and oligosaccharides:
Chitopentaose: A pentamer of glucosamine, chitopentaose has similar bioactive properties but may differ in its specific applications and effectiveness.
Chitotetraose: A tetramer of glucosamine, chitotetraose is smaller and may have different solubility and bioactivity profiles.
This compound is unique in its specific bioactive properties and its ability to modulate immune responses, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hexahydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68N6O25.6ClH/c37-13-21(51)26(8(2-44)57-31(13)56)63-33-15(39)23(53)28(10(4-46)59-33)65-35-17(41)25(55)30(12(6-48)61-35)67-36-18(42)24(54)29(11(5-47)62-36)66-34-16(40)22(52)27(9(3-45)60-34)64-32-14(38)20(50)19(49)7(1-43)58-32;;;;;;/h7-36,43-56H,1-6,37-42H2;6*1H/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+;;;;;;/m1....../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRFWLUKCKULCO-JARJSWFESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74Cl6N6O25 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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